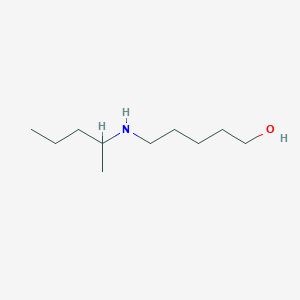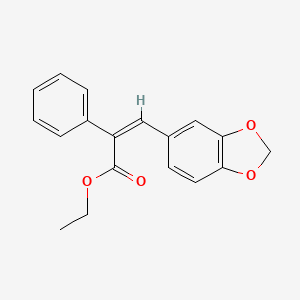
ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enoate is an organic compound that belongs to the class of esters. It features a benzodioxole ring and a phenyl group, making it structurally interesting and potentially useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at reflux temperature to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening can help in identifying the best catalysts and conditions for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enoate involves its interaction with various molecular targets. The benzodioxole ring and phenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-Benzodioxol-5-yl)butan-2-one: Shares the benzodioxole ring but differs in the aliphatic chain.
Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylate: Similar ester functionality but with an oxirane ring.
Uniqueness
Ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enoate is unique due to its combination of the benzodioxole ring and phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
5442-28-4 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enoate |
InChI |
InChI=1S/C18H16O4/c1-2-20-18(19)15(14-6-4-3-5-7-14)10-13-8-9-16-17(11-13)22-12-21-16/h3-11H,2,12H2,1H3/b15-10- |
Clé InChI |
FNAJCZZMYFOYOU-GDNBJRDFSA-N |
SMILES isomérique |
CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14728604.png)
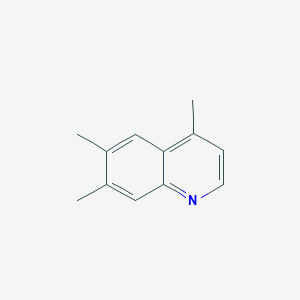
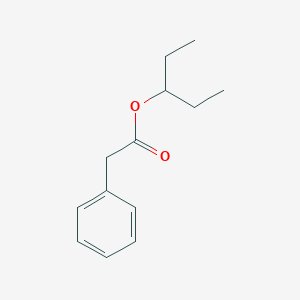
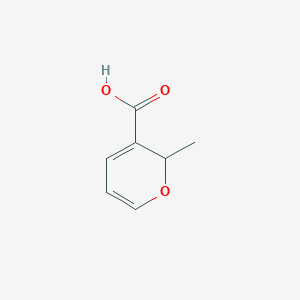



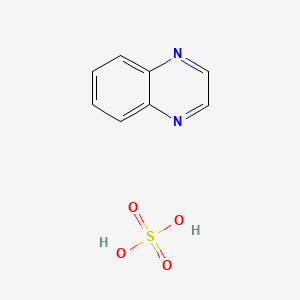
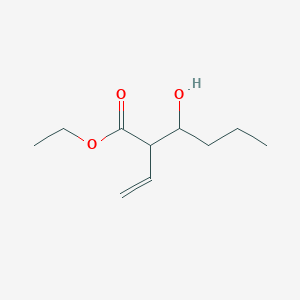
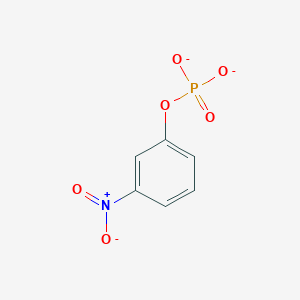

![Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate](/img/structure/B14728663.png)
